molecular formula C15H20N2O B3041598 N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 329738-53-6

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B3041598
CAS No.: 329738-53-6
M. Wt: 244.33 g/mol
InChI Key: MKEGUJPBCIXABO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a compound that features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also feature the 8-azabicyclo[3.2.1]octane scaffold . These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

329738-53-6

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

5-methoxy-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

InChI

InChI=1S/C15H20N2O/c1-17-7-3-4-12(17)8-11-10-16-15-6-5-13(18-2)9-14(11)15/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3/t12-/m1/s1

InChI Key

MKEGUJPBCIXABO-GFCCVEGCSA-N

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)OC

SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.